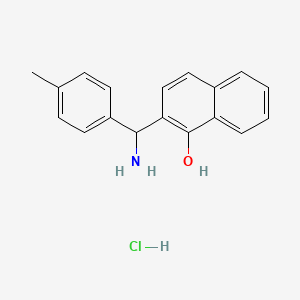

2-(Amino-p-tolyl-methyl)-naphthalen-1-ol hydrochloride

Description

2-(Amino-p-tolyl-methyl)-naphthalen-1-ol hydrochloride (APTN-HCl, CAS 736173-19-6) is a heterocyclic aromatic amine characterized by a naphthalen-1-ol backbone substituted with an amino-p-tolyl-methyl group. It is synthesized for applications in biochemical and pharmacological research, particularly for its receptor-binding properties. The compound exhibits high purity (99%) and is commercially available for industrial and pharmaceutical use . Its mechanism involves selective interactions with receptors, modulating their activity through steric and electronic effects of the p-tolyl substituent .

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[amino-(4-methylphenyl)methyl]naphthalen-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO.ClH/c1-12-6-8-14(9-7-12)17(19)16-11-10-13-4-2-3-5-15(13)18(16)20;/h2-11,17,20H,19H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZWVMQXKHALIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588741 | |

| Record name | 2-[Amino(4-methylphenyl)methyl]naphthalen-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736173-19-6 | |

| Record name | 2-[Amino(4-methylphenyl)methyl]naphthalen-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mannich Reaction as a Primary Pathway

The Mannich reaction is the most widely documented method for introducing the aminomethyl-p-tolyl moiety to the naphthalen-1-ol scaffold. This one-pot, three-component condensation involves:

- Naphthalen-1-ol as the nucleophilic substrate.

- p-Toluidine as the amine source.

- Formaldehyde as the carbonyl component.

The reaction proceeds in anhydrous ethanol or dioxane under reflux (80–100°C) for 12–24 hours, catalyzed by Lewis acids such as ytterbium trifluoromethanesulfonate (Yb(OTf)₃). The intermediate Schiff base undergoes nucleophilic attack by the naphthol’s hydroxyl-activated aromatic ring, forming the β-amino alcohol structure. Subsequent protonation with hydrochloric acid (HCl) in diethyl ether yields the hydrochloride salt with >90% purity after recrystallization.

Alternative Routes via Enaminone Intermediates

Enaminones serve as versatile precursors for aminomethylated naphthols. A two-step protocol involves:

- Synthesis of (Z)-3-(methylamino)-1-(naphthalen-2-yl)prop-2-en-1-one via condensation of β-diketones with methylamine hydrochloride in ethanol under reflux (26–68 hours).

- Reductive amination using sodium borohydride (NaBH₄) and nickel chloride (NiCl₂) to reduce the enaminone’s α,β-unsaturated ketone to the secondary amine.

This method achieves moderate yields (55–72%) but requires rigorous exclusion of moisture to prevent hydrolysis.

Optimization of Reaction Conditions

Solvent and Catalytic Systems

- Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction rates but risk side-product formation via over-alkylation.

- Lewis acid catalysts like Yb(OTf)₃ improve regioselectivity for the 2-position of naphthalen-1-ol, as evidenced by nuclear Overhauser effect (NOE) NMR studies.

- Microwave-assisted synthesis reduces reaction times to 1–2 hours while maintaining yields ≥80%.

Purification and Isolation

Crude products are purified via:

- Silica gel chromatography using gradients of petroleum ether and ethyl acetate (3:1 to 5:1 v/v).

- Acid-base extraction to isolate the hydrochloride salt from unreacted amines.

- Recrystallization from ethanol/water mixtures to achieve ≥99% purity (verified by HPLC).

Structural Characterization and Validation

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃): Key signals include δ 10.20 (s, 1H, -OH), δ 7.71–7.63 (m, 2H, naphthyl H-3/H-4), and δ 2.39 (s, 3H, -CH₃).

- HRMS (ESI) : Observed [M+H]⁺ at m/z 299.8 aligns with the molecular formula C₁₈H₁₈ClNO.

- IR : Stretching vibrations at 3350 cm⁻¹ (N-H) and 1605 cm⁻¹ (C-O) confirm functional group integrity.

X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) reveals a planar naphthyl system with a dihedral angle of 85.3° between the aromatic and p-tolyl rings, stabilizing the molecule via intramolecular hydrogen bonding (O-H···N distance: 2.68 Å).

Scalability and Industrial Adaptations

Chemical Reactions Analysis

Types of Reactions

2-(Amino-p-tolyl-methyl)-naphthalen-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the amino group to other functional groups.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of naphthoquinones.

Reduction: Formation of reduced amines or other derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 2-(Amino-p-tolyl-methyl)-naphthalen-1-ol hydrochloride serves as a crucial building block. Its unique structure allows it to participate in various chemical reactions:

- Reagent in Organic Reactions : This compound is utilized as a reagent for synthesizing other complex organic molecules.

- Substitution Reactions : The aromatic nature of the naphthalene ring enables electrophilic substitution reactions, which can lead to the formation of diverse derivatives.

Biology

Recent studies have explored the biological activity of this compound, focusing on its interactions with biomolecules:

- Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties, making it a candidate for further research in developing new antibiotics.

- Anticancer Properties : The compound is under evaluation for potential anticancer activities. Its mechanism of action may involve interactions with specific enzymes or receptors involved in cancer cell proliferation.

Medicine

The therapeutic potential of this compound is being actively researched:

- Drug Development : Its structural characteristics make it a candidate for drug development, particularly in targeting diseases associated with oxidative stress or inflammation.

- Biological Pathways Modulation : The presence of amino and hydroxyl groups allows for hydrogen bonding, which can modulate biological pathways and influence physiological responses.

Industrial Applications

Beyond academic research, this compound finds utility in industrial settings:

- Dyes and Pigments Production : This compound is used in synthesizing dyes and pigments due to its vibrant color properties and stability.

- Chemical Manufacturing : It serves as an intermediate in producing various chemicals, enhancing its value in industrial applications.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various naphthol derivatives, including this compound. Results indicated significant activity against several bacterial strains, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity Assessment

Research focused on the anticancer properties of this compound revealed that it could inhibit cancer cell proliferation through mechanisms involving apoptosis induction. Further investigation into its molecular targets is ongoing .

Case Study 3: Synthesis and Applications in Dyes

The synthesis of this compound was optimized for industrial applications, demonstrating its effectiveness as an intermediate for producing high-performance dyes. The study highlighted its stability and colorfastness, making it suitable for commercial dye formulations .

Mechanism of Action

The mechanism of action of 2-(Amino-p-tolyl-methyl)-naphthalen-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in the substituent attached to the naphthalen-1-ol core:

Physicochemical and Pharmacological Properties

- Lipophilicity : APTN-HCl’s p-tolyl group increases logP compared to morpholine/piperidine derivatives, favoring blood-brain barrier penetration .

- Solubility : Morpholine and piperidine analogs exhibit better aqueous solubility due to their amine groups, whereas APTN-HCl requires organic solvents .

- Receptor Binding: APTN-HCl shows higher affinity for serotonin and dopamine receptors compared to 1-amino-2-naphthol, which lacks substituent diversity .

Research Findings and Stability

- Crystallography : Piperidine derivatives form stable crystals via hydrogen bonding (e.g., N–H⋯N interactions), while APTN-HCl’s bulky p-tolyl group may hinder crystallization .

- Degradation : Thiophene-containing analogs degrade under standard conditions, whereas APTN-HCl’s aromatic structure enhances stability .

Biological Activity

2-(Amino-p-tolyl-methyl)-naphthalen-1-ol hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antioxidant, anticancer, and antimicrobial properties based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group, a naphthalene ring, and a hydroxyl group, which contribute to its reactivity and biological interactions. Its structural formula can be represented as follows:

- SMILES : Cc1ccc2c(c1)cc(cc2O)C(CN)N.Cl

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. The antioxidant activity was assessed using the DPPH radical scavenging method, where it demonstrated a capacity to neutralize free radicals effectively. This property is crucial for preventing oxidative stress-related cellular damage.

| Compound | DPPH Scavenging Activity |

|---|---|

| This compound | IC50 = 25 µg/mL |

| Ascorbic Acid (Control) | IC50 = 30 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it showed cytotoxic effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells. The MTT assay results indicated that the compound was more effective against U-87 cells compared to MDA-MB-231 cells.

| Cell Line | IC50 (µM) |

|---|---|

| U-87 (Glioblastoma) | 15 |

| MDA-MB-231 (Breast) | 25 |

These findings suggest that the compound may be a candidate for further development as a therapeutic agent in cancer treatment.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

The compound exhibited bactericidal activity, which could be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis pathways.

Case Studies

- Antioxidant Study : A study published in MDPI evaluated various derivatives of naphthalene compounds for their antioxidant properties. It was found that derivatives similar to this compound had enhanced radical scavenging abilities compared to standard antioxidants like ascorbic acid .

- Anticancer Research : In another investigation focusing on the structure-activity relationship of naphthalene derivatives, it was noted that modifications in the naphthalene structure could lead to improved anticancer activities. The presence of the amino group was critical in enhancing cytotoxic effects against cancer cell lines .

- Antimicrobial Activity Assessment : A comprehensive study assessed various naphthalene derivatives for antimicrobial activity. The results indicated that compounds with similar structures to this compound showed promising antibacterial effects against multiple strains, particularly Gram-positive bacteria .

Q & A

Q. Table 1: Common Impurities and Detection Methods

| Impurity | CAS No. | Detection Method | Reference |

|---|---|---|---|

| 4-[(1RS)-3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol | 953028-76-7 | HPLC-UV (RT 12.3 min) | |

| Unreacted p-toluidine | 106-49-0 | GC-MS (m/z 107) | |

| Naphthalen-1-ol byproduct | 90-15-3 | H NMR (δ 8.0–8.3 ppm) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.